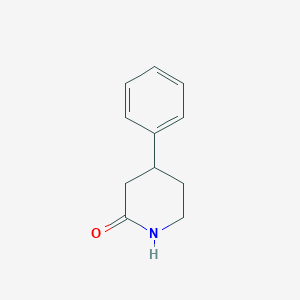

4-Phenylpiperidin-2-one

描述

Broader Context: The Piperidine (B6355638) Chemical Class in Medicinal Chemistry

The piperidine ring, a six-membered heterocycle with a nitrogen atom, is a fundamental structural motif in the realm of medicinal chemistry. encyclopedia.pubmdpi.comontosight.ai Its prevalence is underscored by its presence in a vast array of pharmaceuticals and naturally occurring alkaloids. encyclopedia.pubwikipedia.org The versatility of the piperidine scaffold allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. researchgate.net

Piperidine derivatives have demonstrated significant therapeutic value across a wide range of medical applications. encyclopedia.pubijnrd.org They are integral components in drugs targeting the central nervous system, including analgesics and antipsychotics. ontosight.aiijnrd.org Furthermore, their utility extends to antiviral, anticancer, and anti-inflammatory agents. encyclopedia.pubnih.gov The adaptability of the piperidine ring has facilitated the development of drugs for complex diseases such as Alzheimer's and various cancers. encyclopedia.pubijnrd.org

| Therapeutic Area | Examples of Piperidine Derivative Applications |

| Oncology | Anticancer agents, inhibitors of tumor-promoting receptors. encyclopedia.pubnih.gov |

| Infectious Diseases | Antiviral and antiparasitic drugs. encyclopedia.pub |

| Neurology | Alzheimer's disease therapy, analgesics for neuropathic pain. encyclopedia.pubijnrd.org |

| Pain Management | Potent analgesics. ijnrd.org |

| Psychiatry | Antipsychotic medications. encyclopedia.pub |

Specific Focus on 4-Phenylpiperidin-2-one and its Derivatives

Within the broad class of piperidines, this compound stands out as a significant scaffold for the development of novel therapeutic agents. This compound and its derivatives have been the subject of extensive research, leading to the discovery of molecules with potent biological activities.

Systematic exploration of six-membered nitrogen-containing heterocycles gained momentum in the mid-20th century due to their prevalence in natural products and potential pharmaceutical applications. The development of this compound was driven by efforts to create new analgesic and neuroleptic agents, building on the therapeutic potential of related piperidine derivatives. The inclusion of a phenyl group at the 4-position was informed by structure-activity relationship studies indicating improved receptor binding and pharmacological properties. The ketone group at the 2-position offers additional chemical reactivity for further structural modifications.

Derivatives of this compound have been synthesized and evaluated for a range of pharmacological activities, including anticonvulsant and antiarrhythmic properties.

Anticonvulsant Activity: A series of twenty-seven this compound derivatives were synthesized and evaluated for their anticonvulsant effects using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. benthamdirect.com One notable derivative, 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-one, demonstrated significant anticonvulsant activity. benthamdirect.com Research suggests that some of these derivatives may exert their effects by interacting with the GABA system. benthamdirect.com

Antiarrhythmic and Antihypertensive Activity: New derivatives of 1-[3-(4-phenylpiperidine)-propyl]-3-aryl-3-alkyl-pyrrolidin-2-one have been synthesized and assessed for their antiarrhythmic and antihypertensive activities. nih.gov One compound, 1-(2-hydroxy-3-(4-phenylpiperidin-1-yl)-propylpyrrolidin-2-one (5), was identified as the most active in a prophylactic model of adrenaline-induced arrhythmia in rats. nih.gov

Antimicrobial and Antifungal Activity: Research into 4-phenylpiperidin-4-ol (B156043), a related derivative, has shown considerable antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger. The ability of these compounds to effectively penetrate lipid membranes is thought to contribute to their enhanced pharmacological efficacy.

The following table summarizes the key research findings on the biological activities of this compound derivatives:

| Derivative Class | Biological Activity | Key Findings |

| Thieno[3,2-b]pyridin-5-(4H)-one derivatives | Anticonvulsant | Compound 11 showed potent activity in MES and scPTZ models. benthamdirect.com |

| Pyrrolidin-2-one derivatives | Antiarrhythmic, Antihypertensive | Compound 5 was most active against adrenaline-induced arrhythmia. nih.gov |

| 4-Phenylpiperidin-4-ol derivatives | Antimicrobial, Antifungal | Demonstrated significant activity against various bacteria and fungi. icm.edu.pl |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-phenylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-8-10(6-7-12-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUKXJQGAVJSTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313547 | |

| Record name | 4-Phenyl-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81976-73-0 | |

| Record name | 4-Phenyl-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81976-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for 4-Phenylpiperidin-2-one Synthesis

The construction of the this compound scaffold can be achieved through a variety of synthetic strategies. These range from classical cyclization reactions to more modern catalytic approaches, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

General Approaches for Piperidin-2-one Ring Formation

The formation of the piperidin-2-one ring, also known as a δ-valerolactam, is a fundamental step in the synthesis of this compound. sigmaaldrich.com Several general methods are employed for the construction of this six-membered lactam. One common approach involves the reductive cyclization of γ-carboalkoxynitriles or γ-carboalkoxyimines. Additionally, the cyclization of δ-aminoamides or δ-haloamides can effectively yield the piperidin-2-one core. dtic.mil Another method involves the catalytic hydrogenation of corresponding pyridone precursors. researchgate.net The choice of method often depends on the availability of starting materials and the desired substitution pattern on the piperidone ring.

A notable example is the synthesis of 5,6-dihydro-2(1H)-pyridone, a related unsaturated lactam, which was achieved in a 30% yield by heating vinylacrylic acid with concentrated aqueous ammonia (B1221849) and a trace of hydroquinone (B1673460) in a high-pressure bomb at 180°C for 14 hours. dtic.mil This demonstrates the utility of high-temperature and pressure conditions for certain cyclization reactions leading to piperidone-related structures.

Specific Reactions for Phenylpiperidone Synthesis (e.g., Mannich Reaction, Condensation)

The Mannich reaction is a powerful tool for the synthesis of 4-piperidones, which can serve as precursors to 4-phenylpiperidin-2-ones. mdma.ch This reaction typically involves the condensation of a ketone, an aldehyde, and a primary amine or ammonia. chemrevlett.com By using an appropriate phenyl-substituted ketone or aldehyde, the phenyl group can be incorporated into the piperidone ring. The use of glacial acetic acid as a solvent has been shown to significantly improve the yields and facilitate the isolation of pure products in the synthesis of substituted 4-piperidones via the Mannich reaction. mdma.ch

For instance, the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and ammonia or a primary amine can lead to the formation of 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates. chemrevlett.com These intermediates can then be further transformed to yield the desired 4-phenylpiperidone derivatives. The Petrenko-Kritschenko reaction, a double Mannich reaction, condenses two moles of an aromatic aldehyde with a primary amine and a dialkyl β-ketocarboxylate to form 4-piperidones. dtic.mil

Dieckmann Cyclization and Variants

The Dieckmann condensation is a widely utilized intramolecular reaction for the synthesis of cyclic β-keto esters, which are key intermediates in the preparation of 4-piperidones. wikipedia.orglibretexts.org This base-catalyzed cyclization of a diester is particularly effective for forming five- and six-membered rings. wikipedia.orgorganic-chemistry.org In the context of 4-phenylpiperidone synthesis, a diester precursor containing a phenyl group at the appropriate position is cyclized to form a 3-alkoxycarbonyl-4-phenylpiperidin-2-one intermediate. Subsequent hydrolysis and decarboxylation then yield the 4-phenyl-substituted piperidone. tandfonline.com

The general method often involves the condensation of a primary amine with two equivalents of an acrylate (B77674) ester, followed by the Dieckmann cyclization of the resulting bis-ester. tandfonline.comresearchgate.net Careful control of reaction conditions, such as the choice of base and solvent, is crucial to prevent side reactions like the retro-Dieckmann reaction. tandfonline.com For example, the synthesis of 1-(2-phenethyl)-4-piperidone, a related compound, demonstrated that the choice of solvent significantly impacts the yield, with xylene being more effective than toluene (B28343) or benzene. tandfonline.com

| Reaction | Description | Key Intermediates | Ref. |

| Dieckmann Condensation | Intramolecular cyclization of diesters to form β-keto esters. | Cyclic β-keto ester | wikipedia.org |

| McElvain Method | Condensation of a primary amine with two equivalents of an acrylate ester, followed by Dieckmann cyclization, hydrolysis, and decarboxylation. | Bis-ester, cyclic 2-alkoxycarbonyl ketone | tandfonline.com |

Aza-Michael Synthesis for Piperidone Scaffolds

The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides an efficient route to piperidone scaffolds. A double aza-Michael reaction, for instance, can be employed to construct the piperidone ring in a highly atom-efficient manner. acs.orgnih.govresearchgate.netsemanticscholar.org This approach can be designed to introduce a phenyl group at the desired position by using appropriately substituted starting materials.

A concise and high-yielding double aza-Michael reaction has been presented as a method to access chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones. acs.orgnih.govresearchgate.netsemanticscholar.org Tandem aza-Michael-addition-cyclization strategies have also been developed, which can lead to the formation of the piperidone ring in a single pot. researchgate.net For example, the reaction between itaconic acid and aliphatic primary amines can undergo a cascade intramolecular cyclization to form a substituted pyrrolidone ring, a related five-membered lactam. nih.govfrontiersin.org This principle can be extended to the synthesis of six-membered piperidone rings.

Reductive Amination Routes to Phenylpiperidines (as Precursors)

Reductive amination is a versatile method for the formation of carbon-nitrogen bonds and can be employed to synthesize 4-phenylpiperidines, which can then be oxidized to the corresponding 4-phenylpiperidin-2-ones. researchgate.net This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or iminium ion, which is then reduced in situ to the amine. harvard.edu

For the synthesis of a 4-phenylpiperidine (B165713) precursor, a phenyl-substituted ketone could be reacted with a suitable amino-aldehyde or amino-ketone under reductive amination conditions. Various reducing agents can be used, including sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride, each offering different levels of reactivity and selectivity. harvard.eduorganic-chemistry.org For example, the reductive amination of aniline (B41778) with 1-boc-4-piperidone (B14923) followed by deprotection yields N-phenylpiperidin-4-amine. chemicalbook.com This highlights the utility of this method in constructing substituted piperidines.

| Reducing Agent | Key Features | Ref. |

| Sodium Borohydride (NaBH4) | Common, inexpensive reducing agent. | researchgate.net |

| Sodium Cyanoborohydride (NaBH3CN) | Selective for the reduction of iminium ions in the presence of carbonyl groups. | harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild and selective reducing agent, often used with acetic acid as a catalyst. | harvard.edu |

Intramolecular Cyclization Approaches

Intramolecular cyclization is a key strategy for the synthesis of the piperidine (B6355638) ring. nih.gov This can involve the formation of a carbon-carbon or a carbon-nitrogen bond to close the ring. For the synthesis of this compound, an acyclic precursor containing a phenyl group and the necessary functional groups for cyclization is required.

Various methods can be employed to effect intramolecular cyclization, including metal-catalyzed reactions and electrophilic cyclizations. nih.gov For example, an aminoallene can be cyclized in the presence of p-toluenesulfonic acid to form a 4-piperidone precursor. dtic.mil Another approach is the intramolecular cyclization of δ-ketonitriles. dtic.mil The specific conditions and catalysts used will depend on the nature of the acyclic precursor and the desired stereochemical outcome.

Synthesis of Key Intermediates

The construction of the core this compound structure relies on the efficient synthesis of crucial precursors. These intermediates provide the foundational framework of the molecule, which can then be further modified.

Precursors to this compound Structure

The synthesis of the this compound core often begins with the formation of a suitably substituted piperidone or valerolactam precursor. One common approach involves the Dieckmann condensation, a robust method for forming cyclic β-keto esters. dtic.mil This intramolecular cyclization of a diester, followed by hydrolysis and decarboxylation, is a versatile strategy for creating the 4-piperidone ring system. dtic.mil

Another key strategy is the direct lactamization of β-C−H arylated N-phthaloyl δ-aminopentanoic acid carboxamides. This method directly yields 4-aryl-2-piperidone scaffolds, also known as 4-aryl-δ-valerolactams. The required arylated aminopentanoic acid precursors are themselves synthesized through advanced C-H activation techniques.

More complex, multi-component reactions have also been developed. For instance, a four-component diastereoselective synthesis can produce highly substituted pyridinium (B92312) salts of piperidin-2-ones. This cascade reaction involves Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium (B1175870) acetate, demonstrating a highly efficient method for constructing complex piperidone rings.

Below is a table summarizing common synthetic strategies for piperidone precursors.

| Method | Key Reaction Type | Starting Materials (Examples) | Product Type |

| Dieckmann Condensation | Intramolecular Cyclization | Primary amine, Alkyl acrylates | 4-Piperidone |

| Direct Lactamization | C-H Arylation/Cyclization | N-phthaloyl δ-aminopentanoic acid carboxamides | 4-Aryl-2-piperidone |

| Multi-component Reaction | Michael-Mannich Cascade | Aromatic aldehydes, Malononitriles, Pyridines | Substituted Piperidin-2-ones |

Derivatization and Analog Synthesis

Once the core this compound structure is established, further chemical modifications are employed to generate a diverse range of analogues. This process is essential for probing the molecule's biological interactions and optimizing its properties.

Systematic Design and Synthesis of this compound Analogues

The systematic design of analogues is a cornerstone of medicinal chemistry, aimed at understanding structure-activity relationships (SAR). For the 4-phenylpiperidine scaffold, this involves creating a library of compounds with targeted modifications to identify key structural features responsible for biological activity. nih.gov For example, in the development of ligands for the mu opioid receptor, a series of 4-phenyl piperidine compounds were designed and synthesized to explore the therapeutic potential of loperamide (B1203769) analogues. nih.govresearchgate.net This systematic approach allows researchers to map how changes in substituents on the phenyl ring or the piperidine nitrogen affect receptor binding and functional activity. nih.govresearchgate.net

Similarly, comprehensive SAR studies have been conducted on related scaffolds, such as phenylpyrazolidinone derivatives, to develop potent inhibitors for specific biological targets like DNA-PK. chemrxiv.org These studies involve synthesizing a range of derivatives with varied substituents to build a quantitative understanding of how chemical structure correlates with biological activity. chemrxiv.orgscispace.com

Introduction of Diverse Functional Groups

A variety of functional groups can be introduced onto the this compound scaffold to modulate its physicochemical properties and biological activity. For instance, N-acryloyl, N-arylsulfonyl, and N-carboxamide groups have been successfully added to the piperidone nitrogen. nih.gov These modifications are typically achieved through reactions with corresponding acyl chlorides, sulfonyl chlorides, or isocyanates. nih.gov

Other synthetic transformations include:

Reaction with Isocyanates : Treatment of N-unsubstituted 3,5-bis(ylidene)-4-piperidones with isocyanates in the presence of a base like triethylamine (B128534) (TEA) yields 4-piperidone-1-carboxamides. nih.gov

Arylsulfonation : Base-catalyzed arylsulfonation of the piperidone nitrogen can be achieved using arylsulfonyl chlorides with a catalytic amount of pyridine (B92270). nih.gov

Michael Addition : The core structure can undergo Michael additions to introduce further complexity.

These reactions enable the creation of a diverse library of compounds for biological screening.

Chiral Synthesis and Stereochemical Considerations

The this compound molecule contains at least one chiral center at the C4 position, meaning it can exist as different stereoisomers. wikipedia.org Since biological systems are chiral, the specific stereochemistry of a molecule can have a profound impact on its pharmacological activity. wikipedia.orgwikipedia.org Therefore, the development of asymmetric synthetic routes to produce enantiomerically pure isomers is of high importance.

Key approaches to chiral synthesis include:

Use of Chiral Auxiliaries : Chiral auxiliaries, such as those derived from (R)-(-)-2-phenylglycinol, can be employed to direct the stereochemical outcome of reactions, leading to the formation of a specific enantiomer. nih.gov

Asymmetric Catalysis : Chiral catalysts, such as palladium complexes with novel pyridine-oxazoline ligands, can be used to achieve enantioselective transformations. nih.gov

Stereoselective Cyclization : Methods like iridium(III)-catalyzed hydrogen transfer can enable the stereoselective synthesis of substituted piperidines from achiral precursors. nih.gov

The conformation of the piperidine ring, typically a stable chair conformation, is also a critical stereochemical consideration that influences how the molecule interacts with its biological target. nih.gov

Optimization of Synthetic Routes for Scalability

Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires significant optimization. The goal is to develop a process that is not only high-yielding but also cost-effective, safe, and environmentally sustainable.

For piperidone synthesis, several routes have been explored, including those starting from diesters, pyridine oxides, or secondary amines with acrylonitrile. google.com While these methods have proven effective, they may have drawbacks for large-scale production, such as complex operations or the use of hazardous reagents. google.com

Optimization efforts focus on several key areas:

Improving Yield and Purity : Modifying reaction conditions such as solvent, temperature, and catalyst can significantly enhance the yield and purity of the final product. For example, a patented method for synthesizing N-phenyl-4-piperidone achieved a yield of 88.9% with 99.5% purity through a carefully controlled multi-step process. google.com

Reducing Step Count : Designing more convergent synthetic pathways or employing one-pot reactions can reduce the number of synthetic steps, leading to lower costs and less waste.

Atom Economy : Utilizing reactions with high atom economy, such as double aza-Michael reactions, ensures that a maximal proportion of the starting materials is incorporated into the final product. acs.org

Alternative Reagents : Replacing expensive or hazardous reagents with cheaper, safer alternatives is crucial for scalability.

An example of an optimized route is the synthesis of pridopidine, where the initial laboratory synthesis was later replaced with a more efficient route for large-scale manufacturing. This often involves avoiding protecting groups and purifying intermediates through crystallization rather than chromatography.

Pharmacological Profile and Biological Activity Investigations

Specific Biological Activities of 4-Phenylpiperidin-2-one Derivatives

Anticonvulsant Activities

Derivatives of this compound have been a subject of interest in the search for novel antiepileptic drugs. nih.govacgpubs.org A notable study involved the design and synthesis of twenty-seven this compound derivatives to evaluate their potential as anticonvulsant agents. nih.gov The anticonvulsant activity of these compounds was assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) experimental models. nih.gov

One of the synthesized compounds, 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-one, demonstrated particularly significant anticonvulsant activity. nih.gov The results indicated that structural modifications can greatly influence the biological efficacy of these derivatives. nih.gov Further investigations into the mechanism suggest that the anticonvulsant effects may be mediated through the GABAergic system. nih.gov

Table 1: Anticonvulsant Activity of a Lead this compound Derivative

| Compound | Test Model | Effective Dose (ED50) | Protective Index (PI) |

|---|---|---|---|

| 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-one | MES | 23.7 mg/kg | > 33.7 |

| scPTZ | 78.1 mg/kg | > 10.0 |

Data sourced from a study on synthesized this compound derivatives. nih.gov

Antimicrobial Properties (Antibacterial, Antifungal)

The antimicrobial potential of piperidine (B6355638) derivatives has been explored, with several studies highlighting their efficacy against a range of pathogens. For instance, derivatives of 4-phenylpiperidin-4-one have been synthesized and shown to possess antibacterial and antifungal properties. mui.ac.ir The introduction of a thiosemicarbazone moiety to the piperidone ring has been shown to enhance antifungal activity. mui.ac.ir

In one study, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and screened for their in vitro antimicrobial activity. mui.ac.ir Some of these compounds exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, and notable antifungal activity against Candida albicans and Aspergillus niger. nih.govmui.ac.ir The enhanced lipophilicity of certain derivatives is thought to contribute to their improved ability to penetrate microbial cell membranes. nih.gov

Another study focused on a 4-phenylpiperidin-4-ol (B156043) substituted pyrazole (B372694) derivative, which also demonstrated noteworthy antibacterial and antifungal activities. jrespharm.com

Table 2: Antimicrobial Activity of Selected Piperidine Derivatives

| Compound Type | Pathogen | Activity Noted |

|---|---|---|

| 4-phenylpiperidin-4-ol derivative | Staphylococcus aureus, Escherichia coli | Significant antibacterial effects |

| Candida albicans, Aspergillus niger | Significant antifungal activity | |

| 2,6-diaryl-3-methyl-4-piperidone derivatives | Various bacterial and fungal strains | Significant antimicrobial activity |

| 4-phenylpiperidin-4-ol substituted pyrazole | S. aureus, B. subtilis, S. typhi, E. coli | Remarkable antibacterial efficacy |

| A. niger, C. albicans | Strong antifungal activity |

Data compiled from studies on various phenylpiperidine derivatives. nih.govjrespharm.com

Anticancer and Cytotoxic Activities

The cytotoxic potential of 4-phenylpiperidine (B165713) derivatives against various cancer cell lines has been an active area of research. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in cancer cells. researchgate.net For example, 3-Phenyl-2-((4-phenylpiperidin-1-yl)methyl)-1H-indole demonstrated a dose-dependent reduction in the viability of human breast cancer (MCF7) cell lines, with an IC50 value of approximately 15 µM. researchgate.net

Similarly, research on 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives revealed that three of the synthesized compounds were active against breast cancer cell lines. A derivative with a hydroxyl group at the para position of the piperidine ring was identified as the most active in this series. The anticancer mechanism of a related terpyridine derivative was found to involve cell cycle inhibition at the G0/G1 phase, leading to apoptosis. mdpi.com

Table 3: Cytotoxic Activity of Phenylpiperidine Derivatives

| Derivative | Cell Line | Effect | IC50 Value |

|---|---|---|---|

| 3-Phenyl-2-((4-phenylpiperidin-1-yl)methyl)-1H-indole | Human breast cancer (MCF7) | Dose-dependent decrease in cell viability | ~15 µM |

| 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one with para-hydroxyl group | Breast cancer cell lines | Active | Not specified |

Data from studies on the anticancer properties of phenylpiperidine derivatives. researchgate.net

Acetylcholinesterase Inhibition

While direct studies on this compound for acetylcholinesterase (AChE) inhibition are not prevalent, the broader class of piperidine derivatives has been extensively investigated for this activity, which is a key target in Alzheimer's disease research. For instance, a study on α,β-unsaturated carbonyl based piperidinone derivatives revealed their ability to inhibit both AChE and butyrylcholinesterase (BuChE). acgpubs.org

One of the most potent derivatives in this series was 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one, with an IC50 value of 12.55 µM against AChE. acgpubs.org Another related compound, 5-(Hydroxymethyl)-5-phenylpiperidin-2-one, has also been shown to exhibit enhanced inhibitory activity against AChE. These findings suggest that the piperidinone scaffold is a promising starting point for the development of new AChE inhibitors. acgpubs.org

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidinone Derivatives

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 µM |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BuChE | 17.28 µM |

Data from a study on the cholinesterase inhibitory activity of piperidinone derivatives. acgpubs.org

Antioxidant Activities

Certain derivatives of 4-phenylpiperidine have demonstrated significant antioxidant properties. A study on a synthesized 4-phenylpiperidin-4-ol substituted pyrazole (CHP) molecule revealed exceptional radical scavenging capabilities. jrespharm.com The antioxidant potential of CHP was compared to the standard reference, edaravone. jrespharm.com

Another investigation into N-acetyl-3-arylidene-5-methyl-2,6-diarylpiperidin-4-one derivatives also reported remarkable in vitro antioxidant activity. These findings highlight the potential of the phenylpiperidine scaffold in developing compounds that can combat oxidative stress.

Table 5: Antioxidant Profile of a Phenylpiperidine Derivative

| Compound | Assay | Finding |

|---|---|---|

| 4-phenylpiperidin-4-ol substituted pyrazole (CHP) | DPPH scavenging assay | Exceptional radical scavenging capabilities |

Data from a study on the antioxidant properties of a CHP molecule. jrespharm.com

Mechanisms of Action

The diverse biological activities of this compound derivatives are attributed to their interaction with various molecular targets, including receptors and enzymes.

Receptor Modulation (e.g., GABA-A Receptor, mGlu2 Receptor, 5HT2A Receptor)

The anticonvulsant effects of this compound derivatives are believed to be mediated, at least in part, through the modulation of the gamma-aminobutyric acid (GABA) system. nih.gov Specifically, research indicates that these compounds can interact with the benzodiazepine-binding site on GABA-A receptors, enhancing GABAergic inhibition in the central nervous system. nih.govnih.gov This interaction helps to stabilize neural activity and prevent the excessive electrical discharges that characterize seizures.

Furthermore, certain derivatives have been identified as modulators of other key receptors. For instance, JNJ-40411813/ADX71149, a derivative of 4-phenylpiperidine, acts as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. Interestingly, this compound also exhibits 5-Hydroxytryptamine (5HT2A) receptor antagonism in rodent models due to a specific metabolite. The modulation of these receptors suggests potential applications in treating psychiatric disorders.

Enzyme Inhibition

Derivatives of the this compound core have been evaluated for their ability to inhibit key enzymes involved in neurological and other diseases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition:

Cholinesterase inhibitors are crucial for the management of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. hilarispublisher.com While direct studies on this compound itself as a cholinesterase inhibitor are not prominent, the broader piperidine class is well-established in this area. For instance, Donepezil, a leading drug for Alzheimer's, is a piperidine derivative. mdpi.com

Research on related structures demonstrates the potential of the piperidine core in designing potent cholinesterase inhibitors. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and showed significant anti-acetylcholinesterase activity. nih.gov One of the most potent compounds in this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride , exhibited an IC50 value of 0.56 nM for AChE and showed an affinity 18,000 times greater for AChE than for BuChE. nih.gov

Similarly, another study on 1-benzyl-4-[2-(phthalimidoethyl)piperidine] derivatives identified 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride as a highly potent AChE inhibitor with an IC50 of 1.2 nM and a selectivity of about 34,700-fold for AChE over BuChE. nih.gov The development of dual inhibitors that target both AChE and BuChE is also an area of growing interest, as it may offer a more effective therapeutic strategy for Alzheimer's disease. mdpi.commdpi.com

| Compound | Target Enzyme | IC50 (nM) | Selectivity (AChE/BuChE) | Reference |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 | 18,000x | nih.gov |

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | AChE | 1.2 | 34,700x | nih.gov |

| N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine | AChE & BuChE | Potent | - | hilarispublisher.com |

Molecular Target Interactions

The this compound scaffold and its derivatives have been investigated for their interactions with various molecular targets, indicating a broad range of potential therapeutic applications.

DNA Gyrase:

DNA gyrase is a crucial bacterial enzyme and a well-established target for antibacterial agents. researchgate.net Piperidine-4-carboxamides, which share a structural resemblance to this compound derivatives, have been identified as inhibitors of Mycobacterium abscessus DNA gyrase. nih.gov In silico studies of a 4-phenylpiperidin-4-ol substituted pyrazole derivative also showed interactions with DNA Gyrase, suggesting potential antibacterial applications. icm.edu.plresearchgate.neticm.edu.pl Molecular docking studies have revealed that N-phenylpyrrolamide inhibitors, which also share structural similarities, form important interactions with residues such as Asp73 within the DNA gyrase active site. bg.ac.rs

Lanosterol 14 α-demethylase:

This enzyme is a key component in the biosynthesis of ergosterol, an essential component of fungal cell membranes, making it a primary target for antifungal drugs. mdpi.com A synthesized 4-phenylpiperidin-4-ol substituted pyrazole derivative (CHP) was evaluated through in silico docking studies for its interaction with Lanosterol 14 α-demethylase (CYP51). icm.edu.plicm.edu.plbibliotekanauki.pl The results indicated strong binding interactions, suggesting that this class of compounds could be potential candidates for developing new antifungal agents. icm.edu.plresearchgate.neticm.edu.pl The study highlighted that the 4-phenylpiperidin-4-ol moiety contributed to the observed antifungal activity. icm.edu.plresearchgate.neticm.edu.pl

KEAP1-NRF2 Pathway:

The Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a major regulator of cellular responses to oxidative stress. mdpi.com The NRF2 transcription factor controls the expression of numerous cytoprotective genes. nih.gov In silico molecular docking simulations were performed on a 4-phenylpiperidin-4-ol substituted pyrazole derivative to assess its binding affinity with the KEAP1/NRF2 protein complex. icm.edu.plresearchgate.neticm.edu.pl The study showed robust binding interactions, indicating that this compound could potentially modulate the KEAP1-NRF2 pathway and may have applications as an antioxidant. icm.edu.plbibliotekanauki.pl

| Molecular Target | Investigated Derivative | Key Findings | Reference |

| DNA Gyrase | 4-Phenylpiperidin-4-ol substituted pyrazole | In silico docking showed strong binding interactions. | icm.edu.pl, researchgate.net |

| Lanosterol 14 α-demethylase | 4-Phenylpiperidin-4-ol substituted pyrazole | In silico docking revealed robust binding, suggesting antifungal potential. | icm.edu.pl, icm.edu.pl |

| KEAP1-NRF2 | 4-Phenylpiperidin-4-ol substituted pyrazole | In silico analysis indicated strong interactions, implying antioxidant activity. | icm.edu.pl, bibliotekanauki.pl |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, these studies have been crucial in optimizing their therapeutic potential.

Impact of Substitutions on Biological Activity

Modifications to the this compound core have been shown to significantly impact the biological activity of the resulting compounds.

Anticonvulsant Activity: In studies of anticonvulsant derivatives, substitutions on the piperidine ring were found to significantly affect efficacy. Specifically, the introduction of electron-withdrawing groups, such as trifluoromethyl substituents on the phenyl ring, resulted in superior anticonvulsant activity compared to unsubstituted analogues.

Antimicrobial Activity: For antimicrobial applications, the presence of the 4-phenylpiperidin-4-ol moiety in a pyrazole derivative was a key contributor to its antibacterial and antifungal effects. icm.edu.plresearchgate.neticm.edu.pl

Enzyme Inhibition: In the context of NAPE-PLD inhibitors, the conformational restriction of a side chain by replacing it with an (S)-3-phenylpiperidine group increased the inhibitory potency by 3-fold. researchgate.net

Receptor Modulation: For serotonin (B10506) 5-HT2C receptor-positive allosteric modulators, replacing an undecyl moiety at the 4-position with phenyl-containing fragments was a key optimization step to reduce lipophilicity while retaining activity. nih.gov

| Biological Activity | Core Structure | Substitution Impact | Reference |

| Anticonvulsant | This compound | Trifluoromethyl group on the phenyl ring enhances efficacy. | |

| Antimicrobial | 4-Phenylpiperidin-4-ol | The 4-phenylpiperidin-4-ol moiety is crucial for activity. | icm.edu.pl, researchgate.net |

| NAPE-PLD Inhibition | Pyrimidine-4-carboxamide | Replacement of a flexible side chain with a rigid (S)-3-phenylpiperidine group increases potency. | researchgate.net |

| 5-HT2C Receptor PAM | 4-Alkylpiperidine-2-carboxamide | Replacing a long alkyl chain with a phenyl-containing fragment at the 4-position improves drug-like properties. | nih.gov |

Pharmacophore Identification

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. scielo.org.codergipark.org.tr This approach helps in the design of new, more potent drugs. scielo.org.co

For a series of 1,3,4-thiadiazole (B1197879) derivatives acting as carbonic anhydrase inhibitors, pharmacophore mapping was used to identify the key features required for their biological effect. nih.gov This process involves aligning active compounds and identifying common features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. scielo.org.co While a specific pharmacophore model for this compound itself is not detailed in the provided context, the principles of pharmacophore identification are broadly applicable to this class of compounds to guide the design of new derivatives with enhanced activity against specific biological targets. The process typically involves:

Selection of a set of active ligands.

Conformational analysis and feature identification.

Alignment of the ligands and generation of a common feature hypothesis.

Validation of the pharmacophore model using a test set of molecules. dergipark.org.tr

This in-silico approach is a powerful tool in modern drug discovery, enabling researchers to screen large compound libraries virtually and prioritize candidates for synthesis and biological testing. dergipark.org.trnih.gov

Preclinical Research and Therapeutic Potential

In Vitro Efficacy and Safety Assessments

The initial stages of evaluating 4-phenylpiperidin-2-one derivatives involve in vitro assays to determine their efficacy at specific biological targets and to provide an early assessment of safety. These studies are crucial for identifying the most promising compounds for further development.

Derivatives have been shown to interact with various molecular targets. For instance, some exhibit activity at the gamma-aminobutyric acid (GABA) system, which is a key target for anticonvulsant drugs. In vitro studies have confirmed that certain derivatives can modulate GABA receptors, suggesting a mechanism for their observed anticonvulsant effects. researchgate.net

In the context of antipsychotic potential, derivatives of this compound have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. One such derivative, JNJ-40411813 (1-butyl-3-chloro-4-(4-phenylpiperidin-1-yl) pyridin-2(1H)-one), demonstrates a potency of approximately 150 nmol/L at the human mGlu2 receptor. nih.gov This compound also acts as a weak 5-Hydroxytryptamine (5HT₂ₐ) antagonist with an IC₅₀ of 708 nmol/L. nih.gov The dual action on both the mGlu2 receptor and the 5HT₂ₐ receptor is a significant finding from in vitro assessments. nih.govnih.gov

The affinity and kinetic binding parameters for mGlu₂ PAMs have been characterized through radioligand binding experiments. acs.org These studies provide data on association (kₒₙ) and dissociation (kₒff) rate constants, which are critical for understanding the drug-receptor interaction. acs.org For example, a reference mGlu₂ PAM showed a residence time (RT), calculated as 1/kₒff, of 11.6 minutes. acs.org

Table 1: In Vitro Activity of Selected this compound Derivatives

| Compound / Derivative | Target | Activity Metric | Value |

|---|---|---|---|

| JNJ-40411813 | mGlu2 Receptor | Potency (approx.) | 150 nmol/L nih.gov |

| JNJ-40411813 | 5HT₂ₐ Receptor | IC₅₀ | 708 nmol/L nih.gov |

| General Derivatives | GABA System | Modulation | Confirmed researchgate.net |

This table presents a selection of in vitro data for illustrative purposes. Values are derived from studies on specific derivatives of the core this compound structure.

In Vivo Pharmacological Evaluation in Animal Models

Following promising in vitro results, candidate compounds are advanced to in vivo studies using established animal models to evaluate their pharmacological effects in a living system.

The anticonvulsant properties of this compound derivatives have been extensively evaluated using standard rodent models. The two most common tests are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which represent generalized tonic-clonic and myoclonic seizures, respectively.

In these studies, various derivatives have demonstrated significant anticonvulsant activity. One notable study synthesized twenty-seven this compound derivatives and tested their efficacy. researchgate.net The most potent of these, compound 11 (7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-one), showed an effective dose (ED₅₀) of 23.7 mg/kg in the MES test and 78.1 mg/kg in the scPTZ test. researchgate.net The protective index (PI), a ratio of neurotoxicity to efficacy, was greater than 33.7 in the MES model and greater than 10.0 in the scPTZ model for this compound, indicating a favorable therapeutic window. researchgate.net Neurotoxicity was assessed using the rotarod test. researchgate.net The anticonvulsant activity of these compounds is believed to be mediated, at least in part, by their effects on the GABA system. researchgate.net

Table 2: Anticonvulsant Activity of a Lead this compound Derivative (Compound 11)

| Preclinical Model | Efficacy Metric | Result |

|---|---|---|

| Maximal Electroshock (MES) Test | ED₅₀ | 23.7 mg/kg researchgate.net |

| Subcutaneous Pentylenetetrazole (scPTZ) Test | ED₅₀ | 78.1 mg/kg researchgate.net |

Data from a study evaluating a series of this compound derivatives. researchgate.net

The potential for antipsychotic effects has also been investigated in animal models. These models aim to replicate specific symptoms of psychosis, such as hyperactivity and cognitive deficits.

The mGlu2 PAM derivative, JNJ-40411813, was evaluated in several rodent models for antipsychotic activity. nih.govnih.gov In mice, it was shown to inhibit spontaneous locomotion and hyperlocomotion induced by phencyclidine (PCP) and scopolamine. nih.gov However, it did not affect hyperlocomotion induced by d-amphetamine. nih.gov

In a rat model, JNJ-40411813 was effective at inhibiting the conditioned avoidance response, a test with high predictive validity for antipsychotic efficacy. nih.govnih.gov This effect was also observed with other mGlu2 PAMs and the mGlu2/3 receptor agonist LY404039, but not with the 5HT₂ₐ antagonist ritanserin, suggesting that mGlu2 receptor activation is sufficient for activity in this model. nih.govnih.gov These findings highlight the potential of the this compound scaffold in developing novel treatments for psychotic disorders. nih.gov

Pharmacokinetic and Pharmacodynamic Profiling

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME), collectively known as pharmacokinetics (PK), is essential for drug development. ontosight.ai Pharmacodynamics (PD) describes the biochemical and physiological effects of the drug on the body. ontosight.ai

For derivatives of this compound, pharmacokinetic and pharmacodynamic profiling is a key step in their preclinical evaluation. ontosight.airesearchgate.net In silico predictions for some derivatives have suggested favorable blood-brain barrier (BBB) permeability and oral bioavailability. researchgate.net

The development of JNJ-40411813 involved extensive PK/PD profiling to establish a relationship between drug exposure and its pharmacological effect. researchgate.net This process includes evaluating the compound's metabolism and its effect on key biomarkers. researchgate.net For instance, while JNJ-40411813 is a weak 5HT₂ₐ antagonist in vitro, it displays more pronounced antagonism in vivo due to the formation of a rodent-specific metabolite. nih.gov Such findings are critical for interpreting in vivo data and translating results from animals to humans. nih.govnih.gov Mechanistic PK/PD models can be developed to quantify the drug's effect as a function of its concentration, allowing for the simulation of different dosing regimens. nih.govnih.gov

Drugability Assessment and Lead Optimization

Drugability assessment is the evaluation of a biological target's likelihood of being modulated by a small molecule drug. nih.govrsc.org Once a promising "hit" compound like this compound is identified, it enters a process of lead optimization. This iterative cycle of chemical synthesis and biological testing aims to improve the compound's properties, including efficacy, selectivity, and its pharmacokinetic (ADME) profile. nih.govpion-inc.com

The this compound scaffold serves as a versatile starting point for such optimization. Structure-activity relationship (SAR) studies have shown that modifications to the piperidine (B6355638) ring and the phenyl group can significantly impact biological activity. For example, introducing electron-withdrawing groups, such as a trifluoromethyl substituent, on the phenyl ring has been shown to enhance anticonvulsant efficacy. researchgate.net

The lead optimization process for JNJ-40411813 involved fine-tuning the molecule to achieve an optimal balance between potency, selectivity, and a favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. researchgate.net This included strategies to manage metabolism and avoid off-target effects like hERG channel inhibition. researchgate.net The goal is to produce a drug candidate with the best possible chance of success in clinical trials. pion-inc.com

Computational Chemistry and Molecular Modeling

Conformational Analysis

The three-dimensional structure of 4-Phenylpiperidin-2-one is not static; the piperidinone ring can adopt several different spatial arrangements, known as conformers. Understanding the relative stabilities of these conformers is crucial, as the biological activity of a molecule is often dictated by its preferred shape.

Investigation of Stable Conformers (e.g., Chair, Twist Forms)

The six-membered piperidinone ring of this compound, similar to cyclohexane, can exist in various conformations, with the most common being the chair, boat, and twist-boat forms. Computational studies have shown that for substituted piperidin-4-ones, the chair conformation is generally the most stable. However, the presence of substituents can lead to the existence of other low-energy conformers, such as twist forms.

Application of Quantum Chemical Calculations (e.g., DFT, B3LYP, M06-2X)

To accurately determine the geometries and relative energies of the stable conformers of this compound, quantum chemical calculations are employed. Density Functional Theory (DFT) has emerged as a powerful and widely used method for this purpose. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X are frequently utilized in conjunction with various basis sets to provide a detailed understanding of the molecule's potential energy surface.

These calculations can predict the bond lengths, bond angles, and dihedral angles of each conformer with high accuracy. Furthermore, by calculating the electronic energy of each optimized geometry, the relative stabilities of the chair, twist, and other conformers can be quantified. For instance, in studies of similar piperidinone structures, DFT calculations have been instrumental in establishing the energetic preference for specific chair conformations and in elucidating the energy barriers for interconversion between different conformers.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Prediction of Ligand-Protein Binding Interactions

Molecular docking simulations can provide valuable insights into the potential biological activity of this compound by predicting its binding affinity and mode of interaction with various protein targets. The process involves placing the 3D structure of this compound into the binding site of a protein and evaluating the energetic favorability of different poses.

These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, the nitrogen and oxygen atoms of the piperidinone ring can act as hydrogen bond acceptors or donors, while the phenyl ring can engage in hydrophobic and pi-stacking interactions with the amino acid residues of the protein's binding pocket. Studies on various piperidine (B6355638) derivatives have successfully used molecular docking to predict their binding to a range of biological targets.

Global Chemical Reactivity Descriptors (e.g., HOMO-LUMO Analysis)

The electronic structure of a molecule is fundamental to its chemical reactivity. Global chemical reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's propensity to participate in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For piperidine derivatives, HOMO-LUMO analysis has been used to understand their reactivity profiles. The distribution of the HOMO and LUMO across the molecule can pinpoint the regions most likely to be involved in electrophilic and nucleophilic attacks. In this compound, it is expected that the HOMO would be localized on the electron-rich phenyl ring and the nitrogen atom, while the LUMO would be concentrated on the carbonyl group of the piperidinone ring.

| Descriptor | Definition | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the propensity to donate electrons; a higher energy suggests greater electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the propensity to accept electrons; a lower energy suggests greater electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. Approximated as I ≈ -EHOMO. | A lower ionization potential indicates the molecule is more easily oxidized. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated as A ≈ -ELUMO. | A higher electron affinity indicates the molecule is more easily reduced. |

| Global Hardness (η) | Resistance to change in electron distribution. Calculated as η = (I - A) / 2. | A larger value indicates a "harder" molecule, which is less reactive. |

| Global Softness (S) | The reciprocal of global hardness (S = 1/η). | A larger value indicates a "softer" molecule, which is more reactive. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. Calculated as χ = (I + A) / 2. | Provides a measure of the molecule's ability to attract electrons. |

| Chemical Potential (μ) | The negative of electronegativity (μ = -χ). | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = μ2 / 2η. | Quantifies the electrophilic character of the molecule. |

In Silico Prediction of ADME Parameters

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico methods offer a rapid and cost-effective way to predict these parameters early in the drug discovery process.

For this compound, computational models can be used to estimate a range of ADME properties. These predictions are based on the molecule's structural features and physicochemical properties.

BBB Permeability and Oral Bioavailability

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the blood-brain barrier is crucial for drugs targeting the central nervous system. In silico models can predict whether this compound is likely to be CNS-active by estimating its BBB permeability. These models often rely on descriptors such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors.

Oral Bioavailability: For a drug to be administered orally, it must be well absorbed from the gastrointestinal tract and survive first-pass metabolism. Computational models can predict the oral bioavailability of this compound by evaluating its compliance with various "drug-likeness" rules, such as Lipinski's Rule of Five. These rules provide a general guideline for the physicochemical properties that are associated with good oral bioavailability.

| ADME Parameter | Predicted Value/Classification | Significance |

| Molecular Weight | ~175 g/mol | Complies with Lipinski's Rule (< 500), suggesting good potential for oral bioavailability. |

| logP (Lipophilicity) | 1.5 - 2.5 | Moderate lipophilicity, which is often favorable for both cell membrane permeability and aqueous solubility. |

| Topological Polar Surface Area (TPSA) | ~40-50 Ų | Below the typical threshold of 140 Ų for good oral bioavailability and 90 Ų for BBB penetration, suggesting potential for both. |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5). |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (≤ 10). |

| BBB Permeability | Likely to be BBB permeable | Based on its molecular size and TPSA, it is predicted to cross the blood-brain barrier. |

| Human Intestinal Absorption (HIA) | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Ames Mutagenicity | Non-mutagenic | Predicted to be non-mutagenic in the Ames test. |

| hERG Inhibition | Low risk | Predicted to have a low probability of inhibiting the hERG potassium channel, reducing the risk of cardiotoxicity. |

| Oral Bioavailability | Good | Overall prediction based on the combination of physicochemical properties and absorption predictions. |

It is important to note that these in silico predictions provide a valuable initial assessment but require experimental validation to confirm the actual ADME profile of this compound.

Analytical Methodologies for Characterization and Detection

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural characterization of 4-Phenylpiperidin-2-one, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides a unique signal for each carbon atom in a distinct chemical environment. A predicted ¹³C-NMR spectrum for this compound would show several key resonances. The carbonyl carbon (C=O) of the lactam ring would be expected to appear significantly downfield, typically in the range of 170-180 ppm. The carbon atoms of the phenyl ring would generate signals in the aromatic region, generally between 125 and 145 ppm. The aliphatic carbons of the piperidinone ring would resonate at higher field, with their specific chemical shifts influenced by their position relative to the nitrogen atom, the carbonyl group, and the phenyl ring. A ¹³C NMR spectrum for 4-Phenyl-2-piperidinone has been reported, showing distinct peaks that correspond to the different carbon atoms within the molecule. nih.gov

Table 1: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~175 |

| Phenyl (C-ipso) | ~142 |

| Phenyl (C-ortho) | ~127 |

| Phenyl (C-meta) | ~129 |

| Phenyl (C-para) | ~128 |

| Piperidinone (C4) | ~40 |

| Piperidinone (C3) | ~35 |

| Piperidinone (C5) | ~30 |

Note: The data in this table is predicted based on typical chemical shift values for similar functional groups and structural motifs. Actual experimental values may vary.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands expected in the IR spectrum of this compound include:

N-H Stretch: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹ due to the stretching vibration of the N-H bond in the lactam ring. The broadness of this peak can be indicative of hydrogen bonding.

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group (C=O) in a six-membered lactam ring (δ-lactam) is anticipated around 1650-1680 cm⁻¹. This is a key diagnostic peak.

C-H Aromatic Stretch: Absorption bands corresponding to the C-H stretching vibrations of the phenyl group are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

C-H Aliphatic Stretch: Absorptions for the C-H stretching vibrations of the piperidinone ring will appear below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Aromatic Stretch: Medium to weak absorption bands for the C=C stretching vibrations within the aromatic ring are expected in the region of 1450-1600 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the lactam is expected to appear in the range of 1200-1350 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Lactam) | Stretch | 3200-3400 | Medium to Strong, Broad |

| C=O (Lactam) | Stretch | 1650-1680 | Strong, Sharp |

| C-H (Aromatic) | Stretch | 3000-3100 | Medium to Weak |

| C-H (Aliphatic) | Stretch | 2850-2960 | Medium |

| C=C (Aromatic) | Stretch | 1450-1600 | Medium to Weak |

Note: The data in this table is based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. When combined with chromatographic separation techniques (hyphenated techniques), it provides a highly sensitive and selective method for detection and quantification.

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and widely used technique for the analysis of a broad range of compounds, including piperidine (B6355638) derivatives. researchgate.netnih.govnih.gov In LC-MS, the sample is first separated by liquid chromatography and then introduced into the mass spectrometer for detection.

LC-MS: This technique can be used to determine the molecular weight of this compound. The compound would be expected to show a prominent protonated molecule [M+H]⁺ in positive ion mode.

LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and structural information. The precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and then fragmented to produce a characteristic product ion spectrum. This fragmentation pattern can be used for unambiguous identification and quantification.

HR-LC-MS: High-resolution mass spectrometry provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule and its fragments, further confirming its identity.

While specific LC-MS methods for this compound were not detailed in the provided search results, general reversed-phase HPLC methods for related piperidine compounds often utilize C18 columns with mobile phases consisting of acetonitrile (B52724) and water, often with additives like formic acid or phosphoric acid to improve peak shape and ionization efficiency. sielc.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. While the volatility of this compound may be a consideration, GC-MS analysis of piperidones and related compounds has been reported. beilstein-journals.org

In GC-MS, the sample is vaporized and separated on a gas chromatography column before being introduced into the mass spectrometer. The electron ionization (EI) mode is commonly used, which results in extensive fragmentation of the molecule. The resulting mass spectrum, with its unique fragmentation pattern, serves as a molecular fingerprint for identification. The fragmentation of the piperidine ring is a common pathway observed in the mass spectra of related compounds. nih.gov

Chromatographic Methods (e.g., UPLC, HPLC)

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of piperidone analogues. nist.gov A typical HPLC method for this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol. wiley-vch.de The addition of an acid, such as formic acid or trifluoroacetic acid, can improve peak shape. Detection is often performed using a UV detector, typically at wavelengths around 214 and 254 nm, where the phenyl group exhibits strong absorbance. wiley-vch.de

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that utilizes smaller particle size columns to achieve faster separations and higher resolution compared to traditional HPLC. A UPLC method for this compound would offer advantages in terms of speed and sensitivity.

Table 3: General Chromatographic Conditions for Analysis of Phenylpiperidine Derivatives

| Parameter | Typical Conditions |

|---|---|

| Technique | HPLC, UPLC |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Additives | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC), 0.2 - 0.6 mL/min (UPLC) |

| Detection | UV at ~214 nm and ~254 nm |

Note: These are general conditions and would require optimization for the specific analysis of this compound.

Elemental Analysis

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. For this compound, this process is crucial for verifying its empirical and molecular formula, C₁₁H₁₃NO, and assessing its purity. The technique quantitatively measures the percentage by mass of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) within a sample.

The theoretical elemental composition of this compound is calculated from its molecular formula and the atomic weights of its constituent elements. webqc.orgnih.gov These theoretical values serve as a benchmark against which experimental results are compared.

Theoretical Elemental Composition of this compound

| Element | Symbol | Mass Percent (%) |

|---|---|---|

| Carbon | C | 75.40% |

| Hydrogen | H | 7.48% |

| Nitrogen | N | 7.99% |

| Oxygen | O | 9.13% |

Data derived from the molecular formula C₁₁H₁₃NO. webqc.org

Research Findings

In practice, the elemental composition is determined experimentally, most commonly through combustion analysis. In this method, a precisely weighed sample of this compound is combusted in an excess of oxygen. The resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas)—are collected and measured.

The masses of the collected products are then used to calculate the mass percentages of carbon, hydrogen, and nitrogen in the original sample. The percentage of oxygen is typically determined by subtracting the sum of the percentages of C, H, and N from 100%.

For a pure sample of this compound, the experimental results from elemental analysis are expected to align closely with the theoretical values. A high degree of correlation between the found and calculated values confirms the identity and purity of the compound. Typically, experimental values that fall within ±0.4% of the theoretical percentages are considered acceptable confirmation of the compound's elemental makeup.

Comparison of Theoretical and Expected Experimental Values

| Element | Theoretical Mass % | Acceptable Experimental Range (%) |

|---|---|---|

| Carbon (C) | 75.40% | 75.00% - 75.80% |

| Hydrogen (H) | 7.48% | 7.08% - 7.88% |

| Nitrogen (N) | 7.99% | 7.59% - 8.39% |

This analytical methodology provides robust, quantitative data that is essential for the unambiguous characterization of this compound in a research or quality control setting.

Advanced Topics and Future Research Directions

Exploration of Novel Therapeutic Areas

The inherent versatility of the 4-phenylpiperidin-2-one core has prompted its investigation in a variety of disease contexts beyond its traditional applications. Researchers are actively exploring its potential as a template for developing agents for epilepsy, infectious diseases, and neurodegenerative disorders.

One significant area of exploration is in the treatment of epilepsy. A study focused on the design and synthesis of twenty-seven this compound derivatives identified a lead compound with potent anticonvulsant activity. This compound, 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-one, demonstrated significant efficacy in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models of seizures. In silico studies suggest these derivatives have favorable blood-brain barrier permeability and may exert their effects through interaction with the GABA system, specifically at the benzodiazepine (B76468) binding site on GABA-A receptors.

The scaffold is also being investigated for its potential in treating infectious diseases, such as tuberculosis. The 4-aryl-2-piperidone motif is a key structural component of the antituberculosis drug candidate Telacebec (Q203). This has spurred further research into the synthesis of novel analogues to develop a library of compounds with potential antitubercular activity.

Furthermore, derivatives of the related 2-piperidone (B129406) structure are being evaluated for Alzheimer's disease (AD). Research has shown that certain derivatives can inhibit the self-aggregation of β-amyloid (Aβ(1-42)), a key pathological hallmark of AD. Selected compounds also demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in microglia and protecting neuronal cells from inflammation-mediated neurotoxicity.

Development of Selective Ligands for Specific Receptors

A primary focus of current research is the rational design of this compound derivatives to achieve high affinity and selectivity for specific biological targets. This involves modifying the core structure to fine-tune its interaction with receptor binding pockets.

Opioid Receptors: The 4-phenylpiperidine (B165713) framework is a classic scaffold for opioid receptor ligands. Research has focused on synthesizing derivatives of 4-hydroxy-4-phenylpiperidines that bind with high affinity to the nociceptin (B549756) receptor, a target for pain modulation. Similarly, small molecule agonists based on the 4-phenyl piperidine (B6355638) scaffold have been designed and synthesized to target the mu-opioid receptor, showing excellent agonistic activity.

Sigma Receptors: The sigma-1 receptor is a promising target for various central nervous system disorders. By modifying the core structure of known sigma ligands, researchers have developed novel 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines. These efforts have yielded compounds with high affinity and selectivity for the sigma-1 receptor, with quantitative structure-activity relationship (QSAR) studies indicating that hydrophobic interactions are a key driver for binding.

Dopamine (B1211576) Receptors: Modification of a partial dopamine D2 receptor agonist led to the discovery of a series of functional D2 antagonists with unique "fast-off" kinetic properties. One such compound, Pridopidine, which contains a 4-phenylpiperidine core, acts as a "dopaminergic stabilizer." Its state-dependent antagonism, which varies with local dopamine concentrations, differentiates it from classic D2 antagonists and partial agonists.

Optimization of Pharmacokinetic and Pharmacodynamic Profiles

A critical aspect of drug development is the optimization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as its pharmacokinetic profile, as well as its pharmacodynamic profile, which relates to its mechanism of action. The 4-piperidone (B1582916) scaffold is often used to improve the pharmacokinetic properties of natural products like curcumin, which suffers from poor bioavailability. By creating 3,5-bis(ylidene)-4-piperidone mimics of curcumin, researchers aim to overcome limitations such as low solubility and rapid elimination.

Strategies to improve metabolic stability are also being explored. For instance, replacing a phenyl motif with a pyridyl or pyrimidyl ring via scaffold hopping can enhance metabolic stability and increase a compound's half-life. Furthermore, studies on 4-phenylpiperidine derivatives as dopamine D2 receptor ligands have shown how subtle structural modifications can dramatically alter a compound's pharmacodynamic profile, shifting it from a partial agonist to a functional antagonist with unique kinetic properties like fast-off rates. This allows for a more dynamic and potentially therapeutic interaction with the receptor. Computational predictions of ADMET properties are now routinely integrated into the early stages of the design process for novel derivatives.

Application in Drug Discovery and Development Pipelines

The this compound scaffold and its parent piperidine ring are considered privileged structures in pharmaceutical research, frequently appearing in drug candidates and approved medicines. They serve as versatile building blocks and templates in the drug discovery pipeline.

For example, chiral 2-substituted 4-piperidone building blocks are used in the synthesis of analogues of Donepezil, a drug used for the treatment of Alzheimer's disease. The piperidine moiety is a core component of Donepezil's pharmacophore. The scaffold is also a starting point for developing inhibitors of enzymes like dipeptidyl peptidase IV (DPP4), a target for type 2 diabetes. High-throughput screening can identify initial hits containing the piperidinone core, which are then optimized through medicinal chemistry to produce potent and selective inhibitors with good pharmacokinetic profiles. The strategy of "scaffold hopping," where the core structure is chemically altered while maintaining biological activity, is a powerful tool in drug discovery to generate novel intellectual property and improve drug-like properties.

Advanced Synthetic Strategies for Novel Derivatives

The continued interest in this compound derivatives has driven the development of innovative and efficient synthetic methodologies. These advanced strategies enable the creation of diverse libraries of compounds for biological screening.

Recent approaches include multicomponent reactions, which allow for the construction of complex piperidone derivatives in a single step from simple starting materials. One such method involves a Knoevenagel-Michael-Mannich cyclization cascade. Other strategies focus on the direct lactamization of β-C-H arylated δ-aminopentanoic acid carboxamides to yield 4-aryl-2-piperidone scaffolds. Significant effort has also been dedicated to developing asymmetric syntheses to produce chirally enriched piperidones, which is crucial as the stereochemistry of a drug molecule can significantly impact its biological activity. The reduction of corresponding pyridine (B92270) or dihydropyridine (B1217469) precursors is another widely used and efficient method for accessing the piperidine core.

Below is a table summarizing some of the advanced synthetic approaches:

| Synthetic Strategy | Description | Key Advantage |

|---|---|---|

| Multicomponent Reactions | Combining three or more reactants in a single operation to form the final product, which incorporates portions of all reactants. | High atom economy, operational simplicity, and rapid generation of molecular diversity. |

| C-H Arylation/Lactamization | Direct functionalization of a carbon-hydrogen bond to introduce an aryl group, followed by cyclization to form the lactam ring. | Avoids the need for pre-functionalized starting materials, increasing efficiency. |

| Asymmetric Synthesis | Methods that produce a specific stereoisomer of a chiral molecule, often using chiral catalysts or auxiliaries. | Allows for the synthesis of enantiomerically pure compounds, critical for pharmacological evaluation. |

| Reduction of Pyridine Derivatives | Catalytic hydrogenation or chemical reduction of pyridines or dihydropyridines to form the saturated piperidine ring. | A well-established and versatile method with a wide range of available starting materials. |

Integration of Computational and Experimental Approaches

Modern drug discovery heavily relies on the synergy between computational (in silico) and experimental (in vitro/in vivo) methods. This integrated approach accelerates the design-synthesize-test-analyze cycle. For this compound and its derivatives, computational tools are indispensable for understanding structure-activity relationships (SAR) and predicting drug-like properties.